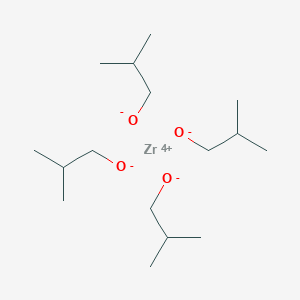
3-Fluor-L-Tyrosin
Übersicht
Beschreibung
3-Fluoro-L-tyrosine is a fluorinated derivative of the amino acid tyrosine
Wissenschaftliche Forschungsanwendungen
3-Fluor-L-Tyrosin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese von fluorierten organischen Verbindungen verwendet.
Biologie: In Proteine eingebaut, um die Auswirkungen von Fluorierung auf die Proteinstruktur und -funktion zu untersuchen.
Medizin: Wegen seiner Fähigkeit, natürliches Tyrosin zu imitieren, wird seine potenzielle Anwendung in der Positronen-Emissions-Tomographie (PET) untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien mit verbesserten Eigenschaften aufgrund des Vorhandenseins von Fluor eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen Enzymen und Proteinen. Es zielt auf das Protein Superoxiddismutase [Mn], mitochondrial, ab und kann in Proteine anstelle von natürlichem Tyrosin eingebaut werden. Dieser Einbau kann die normale Proteinfunktion stören und Einblicke in die Rolle von Tyrosin in biologischen Prozessen liefern .
Ähnliche Verbindungen:
- 2-Fluor-L-Tyrosin
- 4-Fluor-L-Tyrosin
- 5-Fluor-L-Tyrosin
Vergleich: this compound ist aufgrund seiner spezifischen Fluorierungsposition einzigartig, was zu unterschiedlichen chemischen und biologischen Eigenschaften im Vergleich zu anderen fluorierten Tyrosin-Derivaten führen kann. Beispielsweise können 2-Fluor-L-Tyrosin und 4-Fluor-L-Tyrosin eine unterschiedliche Reaktivität und Einbaueffizienz in biologischen Systemen aufweisen .
Wirkmechanismus
Target of Action
3-Fluoro-L-tyrosine primarily targets the protein superoxide dismutase [Mn], mitochondrial . This protein plays a crucial role in protecting the cell from oxidative damage by converting superoxide radicals into molecular oxygen and hydrogen peroxide.
Mode of Action
3-Fluoro-L-tyrosine is a tyrosine analogue that inhibits the transamination by tyrosine aminotransferase (TAT) . It has been shown to be biologically incorporated into proteins in place of tyrosine . It pretends to be the substrate of rat liver tyrosine aminotransferase, markedly disturbing the Tyr-TAT association .
Biochemical Pathways
Its ability to inhibit tat and replace tyrosine in protein synthesis suggests that it may influence various biochemical pathways involving tyrosine and its derivatives .
Pharmacokinetics
Its structural similarity to tyrosine suggests that it may share similar absorption, distribution, metabolism, and excretion properties
Result of Action
The molecular and cellular effects of 3-Fluoro-L-tyrosine’s action are largely dependent on the specific proteins it incorporates into. By replacing tyrosine in these proteins, 3-Fluoro-L-tyrosine can potentially alter their structure and function, leading to various downstream effects .
Biochemische Analyse
Biochemical Properties
3-Fluoro-L-tyrosine plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, including tyrosine phenol-lyase and superoxide dismutase. Tyrosine phenol-lyase catalyzes the reversible β-elimination of 3-fluoro-L-tyrosine to produce phenol, pyruvate, and ammonium . This interaction is significant for the synthesis of 3-fluoro-L-tyrosine and its derivatives. Additionally, 3-fluoro-L-tyrosine targets the mitochondrial protein superoxide dismutase, which is involved in protecting cells from oxidative stress .
Cellular Effects
3-Fluoro-L-tyrosine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to be transported by L-type amino acid transporters, such as LAT1 and LAT2, which are upregulated in certain cancer cells This selective transport can lead to the accumulation of 3-fluoro-L-tyrosine in tumor cells, making it useful for imaging and therapeutic applications
Molecular Mechanism
The molecular mechanism of 3-fluoro-L-tyrosine involves its interaction with specific biomolecules and enzymes. It binds to tyrosine phenol-lyase, facilitating the β-elimination reaction . Additionally, 3-fluoro-L-tyrosine targets superoxide dismutase in the mitochondria, potentially influencing the enzyme’s activity and cellular oxidative stress response
Dosage Effects in Animal Models
The effects of 3-fluoro-L-tyrosine vary with different dosages in animal models. Studies have shown that at lower doses, the compound can be safely used for imaging and biochemical studies without significant adverse effects . At higher doses, 3-fluoro-L-tyrosine may exhibit toxic effects, including disruptions in cellular metabolism and oxidative stress responses. It is crucial to determine the optimal dosage for specific applications to minimize potential toxicity.
Metabolic Pathways
3-Fluoro-L-tyrosine is involved in several metabolic pathways, including those related to amino acid metabolism and oxidative stress responses. The compound interacts with enzymes such as tyrosine phenol-lyase and superoxide dismutase, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells, highlighting the importance of understanding the compound’s role in various biochemical pathways.
Transport and Distribution
The transport and distribution of 3-fluoro-L-tyrosine within cells and tissues are mediated by specific transporters and binding proteins. The compound is primarily transported by L-type amino acid transporters, such as LAT1 and LAT2, which are highly expressed in certain cancer cells . This selective transport allows for the accumulation of 3-fluoro-L-tyrosine in target tissues, making it useful for imaging and therapeutic applications. The compound’s distribution within cells can also be influenced by its interactions with binding proteins and other cellular components.
Subcellular Localization
The subcellular localization of 3-fluoro-L-tyrosine is influenced by its interactions with targeting signals and post-translational modifications. The compound is known to localize within the mitochondria, where it interacts with superoxide dismutase This localization is significant for its role in modulating oxidative stress responses and cellular metabolism
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von 3-Fluor-L-Tyrosin beinhaltet typischerweise die Fluorierung von L-Tyrosin. Eine gängige Methode umfasst die Verwendung von Fluorierungsmitteln wie Diethylaminoschwefeltrifluorid (DAST) oder Selectfluor. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um eine selektive Fluorierung an der gewünschten Position im Tyrosinmolekül zu gewährleisten .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound kann enzymatische Synthesemethoden umfassen. Enzyme wie Fluorinasen können die Bildung von Kohlenstoff-Fluor-Bindungen katalysieren und so einen umweltfreundlicheren und effizienteren Weg für die großtechnische Produktion ermöglichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 3-Fluor-L-Tyrosin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann zu fluorierten Derivaten von Dopa oxidiert werden.
Reduktion: Reduktionsreaktionen können die an den Benzolring gebundenen funktionellen Gruppen verändern.
Substitution: Das Fluoratom kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Bedingungen können nukleophile Substitutionsreaktionen mit Reagenzien wie Natriumazid oder Thiolen beinhalten.
Hauptprodukte:
Oxidation: Fluorierte Dopa-Derivate.
Reduktion: Modifizierte Tyrosin-Derivate mit veränderten funktionellen Gruppen.
Substitution: Verschiedene substituierte Tyrosin-Derivate, abhängig von den verwendeten Reagenzien.
Vergleich Mit ähnlichen Verbindungen
- 2-Fluoro-L-tyrosine
- 4-Fluoro-L-tyrosine
- 5-Fluoro-L-tyrosine
Comparison: 3-Fluoro-L-tyrosine is unique due to its specific fluorination position, which can lead to different chemical and biological properties compared to other fluorinated tyrosine derivatives. For example, 2-Fluoro-L-tyrosine and 4-Fluoro-L-tyrosine may have different reactivity and incorporation efficiency in biological systems .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIAUOZUUGXERI-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225227 | |
| Record name | 3-Fluorotyrosine, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7423-96-3 | |
| Record name | 3-Fluoro-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7423-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluorotyrosine, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007423963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluoro-L-tyrosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04436 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-Fluorotyrosine, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-hydroxy-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-FLUOROTYROSINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/174NRG3M2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Yes, 3-F-Tyr can be incorporated into proteins in place of L-tyrosine by Bacillus sp. during the biosynthesis of iturin A and fengycin [, ]. This incorporation can lead to altered biological activity of these lipopeptides [, ].
A: Yes, 3-F-Tyr acts as a substrate analog for hIYD and impacts the enzyme's behavior [, ]. It influences the redox properties of the enzyme's FMN cofactor, promoting the formation of the neutral semiquinone form [, ]. This suggests that 3-F-Tyr's structure allows it to interact specifically with the active site and modulate hIYD's catalytic cycle.
ANone: The molecular formula of 3-F-Tyr is C9H10FNO3, and its molecular weight is 203.17 g/mol.
A: UV resonance Raman (UVRR) spectroscopy can be used to study the local environment of 3-F-Tyr within a protein []. The UVRR spectrum of 3-F-Tyr is highly sensitive to hydrogen bonding, making it a valuable tool for probing protein structure and dynamics []. Additionally, ¹⁹F NMR spectroscopy is a powerful tool for studying 3-F-Tyr incorporated into proteins [, , ]. Changes in the ¹⁹F NMR chemical shifts and relaxation rates can provide insights into protein-ligand interactions, protein dynamics, and conformational changes [, , ].
A: 3-F-Tyr often acts as a substrate analog for enzymes that typically utilize L-tyrosine [, , , , , , , ]. This is because the fluorine atom, while similar in size to hydrogen, has distinct electronic properties. These properties can alter the rates of specific reaction steps, such as proton abstraction or leaving group elimination [, ]. For instance, in TPL, 3-F-Tyr leads to an accumulation of the quinonoid intermediate, suggesting that the subsequent step of phenol elimination is slowed down [].
A: Yes, 3-F-Tyr has been shown to participate in an unusual reaction with the heme-dependent enzyme LmbB2 []. This enzyme, which typically hydroxylates L-tyrosine, can catalyze both C-H and C-F bond activation in 3-F-Tyr, leading to two distinct products []. This bifunctional reactivity highlights the potential of certain enzymes to catalyze non-natural transformations.
A: 3-F-Tyr serves as a valuable tool for studying enzyme mechanisms due to its unique properties. By analyzing kinetic isotope effects with labeled 3-F-Tyr, researchers can dissect individual steps in the catalytic cycles of enzymes like TPL []. 3-F-Tyr has also been used to probe the active site environment of enzymes like hIYD [, ] and as a precursor for the biosynthesis of fluorinated analogs of bioactive compounds [, ].
A: The presence of the α-methyl group in FAMT confers selectivity for the L-type amino acid transporter 1 (LAT1) over LAT2 []. This is in contrast to 3-F-Tyr and other tyrosine analogs without the α-methyl group, which are transported by both LAT1 and LAT2 []. This selectivity makes FAMT a promising candidate for developing tumor-imaging agents, as LAT1 is often upregulated in cancer cells.
A: Research on 3-F-Tyr and related fluorinated tyrosine analogs has progressed alongside advancements in bioorganic chemistry and enzymology. Early studies focused on the synthesis of 3-F-Tyr and its use as a probe for investigating enzyme mechanisms []. The development of techniques like fluorine NMR spectroscopy [, , ] and site-directed mutagenesis [, , ] further expanded the utility of 3-F-Tyr as a tool for studying protein structure, dynamics, and function. More recently, the discovery of enzymes capable of cleaving the C-F bond in 3-F-Tyr has opened up exciting avenues for biocatalysis and biotransformation [].
A: The study of 3-F-Tyr draws upon expertise from various scientific disciplines, including organic chemistry, biochemistry, biophysics, and molecular biology. The synthesis and characterization of 3-F-Tyr and its analogs rely on organic chemistry principles and techniques [, ]. Understanding the interactions of 3-F-Tyr with enzymes like TPL and hIYD necessitates knowledge of enzyme kinetics, catalytic mechanisms, and structural biology [, , , , , , , ]. The application of techniques like fluorine NMR spectroscopy and X-ray crystallography to study 3-F-Tyr-containing systems highlights the importance of biophysical tools in elucidating structure-function relationships [, , , ]. Finally, the use of 3-F-Tyr in precursor-directed biosynthesis exemplifies the intersection of bioorganic chemistry and microbiology [, ]. This collaborative approach, integrating expertise from multiple fields, is crucial for advancing our understanding of biological systems and developing novel applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dibenzo[a,f]perylene](/img/structure/B85667.png)





![3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B85680.png)





